Antitubercular agent-44
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Overview
Description
Antitubercular agent-44 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth of the tuberculosis bacteria, making it a valuable candidate for further research and development in the field of antitubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antitubercular agent-44 involves the amalgamation of pyrazine and 1,2,4-triazole scaffolds. The process typically includes the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The scalability of the synthesis process is crucial for the commercial production of this compound .
Chemical Reactions Analysis
Types of Reactions: Antitubercular agent-44 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antitubercular activity and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, ethanol, and various substituted hydrazine hydrates. The reactions are typically carried out at room temperature, with ethanol serving as the solvent .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antitubercular activity. These derivatives are tested for their efficacy against Mycobacterium tuberculosis to identify the most potent compounds .
Scientific Research Applications
Antitubercular agent-44 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and reactivity of novel antitubercular compounds. In biology, it is used to investigate the mechanisms of action of antitubercular agents and their effects on Mycobacterium tuberculosis . In medicine, this compound is being explored as a potential treatment for tuberculosis, particularly in cases where the bacteria have developed resistance to existing drugs . In industry, the compound is used in the development of new antitubercular drugs and formulations .
Mechanism of Action
The mechanism of action of Antitubercular agent-44 involves the inhibition of the enzyme arabinosyltransferases, which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to the death of the bacteria. The compound also targets other molecular pathways involved in the growth and replication of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Antitubercular agent-44 is unique in its structure and mechanism of action compared to other antitubercular agents. Similar compounds include benzothiazinones, which also inhibit the biosynthesis of the mycobacterial cell wall but through different molecular targets . Other similar compounds include pyrazinamide analogues and quinoline derivatives, which have shown varying degrees of efficacy against Mycobacterium tuberculosis . The uniqueness of this compound lies in its specific inhibition of arabinosyltransferases, making it a valuable addition to the arsenal of antitubercular agents .
Properties
Molecular Formula |
C16H13F3N4O6S2 |
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Molecular Weight |
478.4 g/mol |
IUPAC Name |
1-[3,5-difluoro-4-[(4-fluorosulfonyloxyphenoxy)methyl]phenyl]-3-(methanesulfonamido)-1,2,4-triazole |
InChI |
InChI=1S/C16H13F3N4O6S2/c1-30(24,25)22-16-20-9-23(21-16)10-6-14(17)13(15(18)7-10)8-28-11-2-4-12(5-3-11)29-31(19,26)27/h2-7,9H,8H2,1H3,(H,21,22) |
InChI Key |
RDJADVVFBAIVKO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=N1)C2=CC(=C(C(=C2)F)COC3=CC=C(C=C3)OS(=O)(=O)F)F |
Origin of Product |
United States |
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